Molecular Size and Physicochemical Property Comparison Against the Clinical 5-HT1A Agonist PRX-00023
Compared to the Phase III 5-HT1A partial agonist PRX-00023 (Ki = 1 nM) , 2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide possesses a significantly lower molecular weight (316.46 vs. 450.64 g/mol) and reduced topological polar surface area (TPSA), consistent with the retention of the methanesulfonyl-piperidine core while eliminating the bulky arylpiperazine-sulfonamide substituent. This size reduction predicts superior ligand efficiency and a distinct CNS penetration profile, as physicochemical properties are key determinants of blood–brain barrier permeability .
| Evidence Dimension | Molecular Weight / Predicted CNS Multiparameter Optimization (MPO) Desirability |
|---|---|
| Target Compound Data | MW = 316.46 g/mol; Hydrogen Bond Donors = 1 |
| Comparator Or Baseline | PRX-00023 (naluzotan): MW = 450.64 g/mol; Hydrogen Bond Donors = 2 |
| Quantified Difference | MW difference = -134.18 g/mol; HBD difference = -1 |
| Conditions | Calculated physicochemical properties based on chemical structure; Comparator Ki from [3H]8-OH-DPAT binding to human 5-HT1A receptors. |
Why This Matters
For CNS discovery programs, lower molecular weight and fewer hydrogen bond donors are strongly correlated with improved brain penetration and oral bioavailability, making the target compound a more ligand-efficient starting point for lead optimization than larger clinical analogs like PRX-00023.
- [1] Becker, O. M. et al. An Integrated in Silico 3D Model-Driven Discovery of a Novel, Potent, and Selective Amidosulfonamide 5-HT1A Agonist (PRX-00023) for the Treatment of Anxiety and Depression. J. Med. Chem. 2006, 49, 3116–3135. View Source
